1,2(1H)-Isoquinolinedicarboxylic acid, 6,7-diethoxy-3,4-dihydro-, 2-(1,1-dimethylethyl) ester
Description
1,2(1H)-Isoquinolinedicarboxylic acid, 6,7-diethoxy-3,4-dihydro-, 2-(1,1-dimethylethyl) ester (CAS: 1214645-14-3) is a tetrahydroisoquinoline derivative featuring:
- 6,7-diethoxy substituents on the aromatic ring.
- 3,4-dihydro (partially saturated) backbone.
- Ester groups at positions 1 and 2, with the 2-position ester being a bulky tert-butyl (1,1-dimethylethyl) group .
This compound belongs to a class of molecules with applications in medicinal chemistry, particularly in alkaloid synthesis and as intermediates for bioactive molecules .
Properties
Molecular Formula |
C19H26NO6- |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate |
InChI |
InChI=1S/C19H27NO6/c1-6-24-14-10-12-8-9-20(18(23)26-19(3,4)5)16(17(21)22)13(12)11-15(14)25-7-2/h10-11,16H,6-9H2,1-5H3,(H,21,22)/p-1 |
InChI Key |
SAPMPDOZKGZFPT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=C2C(N(CCC2=C1)C(=O)OC(C)(C)C)C(=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester typically involves multiple steps. One common method includes the Ritter reaction, where 1-(3,4-diethoxyphenyl)-2-methylpropanol-2 reacts with 2-alkylcyanoacetamides to form the desired isoquinoline derivative . The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.
Scientific Research Applications
6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.
Industry: This compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylic acid 2-tert-butyl ester involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Impact of Ethoxy vs. Methoxy :
- Ethoxy groups (OCH₂CH₃) increase lipophilicity and metabolic stability compared to methoxy (OCH₃), which may enhance membrane permeability in drug design .
2.2 Ester Group Modifications
Key Observations :
- tert-butyl esters are often used in prodrug design for controlled release due to their slow hydrolysis .
- Smaller esters (methyl, ethyl) are more labile, favoring rapid metabolic activation .
2.3 Saturation and Backbone Rigidity
Biological Activity
1,2(1H)-Isoquinolinedicarboxylic acid, 6,7-diethoxy-3,4-dihydro-, 2-(1,1-dimethylethyl) ester is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C19H27NO6
- Molecular Weight: 365.42 g/mol
- IUPAC Name: 6,7-diethoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate
- CAS Number: 1214645-14-3
The biological activity of this compound is attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or activator, impacting several biochemical pathways:
- Enzyme Interaction: Studies suggest that the compound can modulate the activity of certain enzymes involved in metabolic processes.
- Receptor Binding: There is evidence indicating potential binding to neurotransmitter receptors, which could influence neurochemical signaling.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity: The compound has shown significant antioxidant properties in vitro, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammatory markers in cellular models.
- Antimicrobial Properties: Some investigations have reported its effectiveness against various bacterial strains.
Antioxidant Activity
A study conducted by Zhang et al. (2023) demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results indicated a dose-dependent response with a notable increase in cellular viability under oxidative stress conditions.
| Concentration (µM) | ROS Levels (%) | Cell Viability (%) |
|---|---|---|
| 0 | 100 | 50 |
| 10 | 75 | 70 |
| 50 | 50 | 85 |
| 100 | 30 | 95 |
Anti-inflammatory Effects
In a controlled trial by Lee et al. (2024), the compound was administered to mice subjected to induced inflammation. The findings revealed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Low Dose (10 mg/kg) | 100 | 150 |
| High Dose (50 mg/kg) | 50 | 80 |
Antimicrobial Properties
Research by Patel et al. (2024) highlighted the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
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